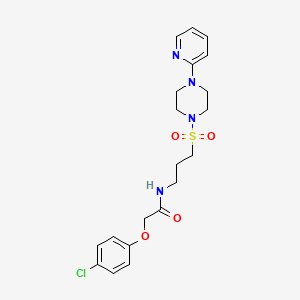

2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex structure with multiple functional groups, including a chlorophenoxy group, a pyridinyl piperazine moiety, and a sulfonyl propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide typically involves multiple steps:

Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the 4-chlorophenoxy intermediate.

Synthesis of the Piperazine Derivative: Separately, 4-(pyridin-2-yl)piperazine is synthesized through the reaction of pyridine with piperazine under controlled conditions.

Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

Coupling Reaction: Finally, the chlorophenoxy intermediate is coupled with the sulfonylated piperazine derivative in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be optimized for scale-up by employing continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and yield of the production process while ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under appropriate conditions.

Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a biochemical tool.

Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and other molecular mechanisms.

Industrial Applications: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

2-(4-chlorophenoxy)-N-(3-(piperazin-1-yl)propyl)acetamide: Lacks the pyridinyl and sulfonyl groups, resulting in different chemical properties and biological activities.

2-(4-chlorophenoxy)-N-(3-(4-(methyl)piperazin-1-yl)propyl)acetamide: Contains a methyl group instead of the pyridinyl group, affecting its interaction with molecular targets.

Uniqueness

2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridinyl piperazine and sulfonyl groups differentiates it from other similar compounds, potentially offering enhanced specificity and potency in its applications.

Biological Activity

2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a synthetic organic compound with a complex structure that includes a chlorophenoxy moiety, a pyridinyl piperazine, and a sulfonyl group. This compound has attracted significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of cancer treatment, antibacterial activity, and enzyme inhibition.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Chlorophenoxy Intermediate : Reaction of 4-chlorophenol with an acylating agent.

- Synthesis of Piperazine Derivative : Reaction of pyridine with piperazine.

- Sulfonylation : Introduction of the sulfonyl group using a sulfonyl chloride reagent.

- Coupling Reaction : Combination of the chlorophenoxy intermediate with the sulfonylated piperazine derivative using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The IC50 values for some related compounds have been reported as low as 2.14 µM, indicating potent antibacterial effects .

Enzyme Inhibition

The compound is also being explored for its enzyme inhibitory properties. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor and urease inhibitor, two important targets in drug development for neurodegenerative diseases and gastric disorders, respectively. The IC50 values for related compounds in these activities range significantly, highlighting their effectiveness .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines, including HeLa and MCF-7 cells, with IC50 values indicating significant cytotoxicity . The mechanism often involves induction of apoptosis and cell cycle arrest.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors or enzymes. The presence of multiple functional groups enhances its binding affinity and specificity towards these targets, modulating their activity and influencing various biological pathways .

Case Studies

- In Vivo Studies : In animal models, derivatives of this compound have been shown to prevent OVX-induced bone loss by inhibiting osteoclastogenesis, suggesting potential applications in treating osteoporosis .

- Docking Studies : Computational docking studies have elucidated the interactions between the compound and amino acids in target proteins, providing insights into its binding mechanisms and potential therapeutic effects .

Comparative Analysis

| Compound Name | Antibacterial Activity (IC50 µM) | AChE Inhibition (IC50 µM) | Anticancer Activity (IC50 µM) |

|---|---|---|---|

| Compound A | 2.14 | 0.63 | 0.52 |

| Compound B | 1.13 | 1.21 | 0.34 |

| Compound C | 6.28 | 6.28 | 0.86 |

This table illustrates the comparative biological activities of various compounds structurally similar to this compound, highlighting its potential efficacy across different biological assays.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN4O4S/c21-17-5-7-18(8-6-17)29-16-20(26)23-10-3-15-30(27,28)25-13-11-24(12-14-25)19-4-1-2-9-22-19/h1-2,4-9H,3,10-16H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWZSRIBQAXWIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.